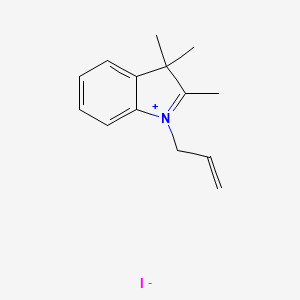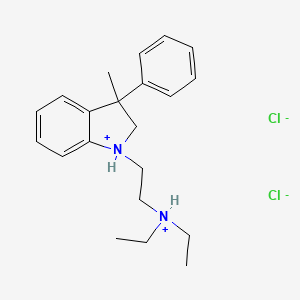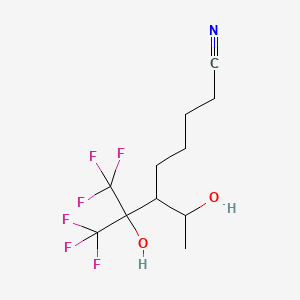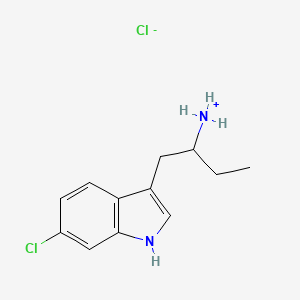![molecular formula C8H18O4 B15342370 1-[2-(2-Methoxyethoxy)ethoxy]propan-2-ol CAS No. 29171-01-5](/img/structure/B15342370.png)
1-[2-(2-Methoxyethoxy)ethoxy]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-[2-(2-Methoxyethoxy)ethoxy]propan-2-ol typically involves the reaction of propylene oxide with methoxyethanol under basic conditions . This reaction proceeds through a nucleophilic substitution mechanism, where the methoxyethanol acts as a nucleophile, attacking the epoxide ring of propylene oxide to form the desired product. Industrial production methods often involve continuous flow reactors to ensure high yield and purity .
Análisis De Reacciones Químicas
1-[2-(2-Methoxyethoxy)ethoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces primary alcohols .
Aplicaciones Científicas De Investigación
1-[2-(2-Methoxyethoxy)ethoxy]propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the preparation of biological buffers and as a stabilizer for enzymes and proteins.
Medicine: It serves as an excipient in pharmaceutical formulations, enhancing the solubility and stability of active ingredients.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-Methoxyethoxy)ethoxy]propan-2-ol involves its ability to interact with various molecular targets and pathways. It acts as a solvent, facilitating the dissolution and stabilization of other compounds. In biological systems, it can interact with proteins and enzymes, affecting their structure and function . The compound’s hydrophilic nature allows it to form hydrogen bonds with water molecules, enhancing its solubility and effectiveness in aqueous environments .
Comparación Con Compuestos Similares
1-[2-(2-Methoxyethoxy)ethoxy]propan-2-ol can be compared with other similar compounds such as:
1-(2-Methoxy-1-methylethoxy)propan-2-ol: This compound has similar solvent properties but differs in its molecular structure, leading to variations in its reactivity and applications.
1-Ethoxy-2-propanol: Another similar compound used as a solvent in various industrial applications.
The uniqueness of this compound lies in its specific combination of hydrophilic and hydrophobic properties, making it an effective solvent and stabilizer in diverse applications .
Propiedades
Número CAS |
29171-01-5 |
|---|---|
Fórmula molecular |
C8H18O4 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-[2-(2-methoxyethoxy)ethoxy]propan-2-ol |
InChI |
InChI=1S/C8H18O4/c1-8(9)7-12-6-5-11-4-3-10-2/h8-9H,3-7H2,1-2H3 |
Clave InChI |
MCBRLKGIOZXDOU-UHFFFAOYSA-N |
SMILES canónico |
CC(COCCOCCOC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


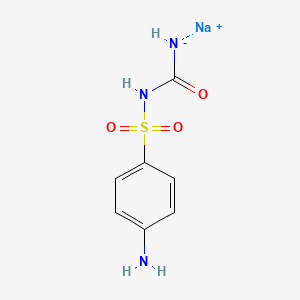
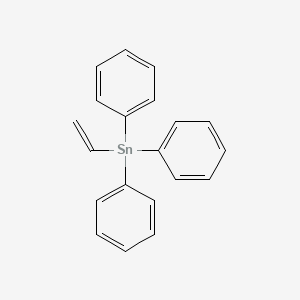
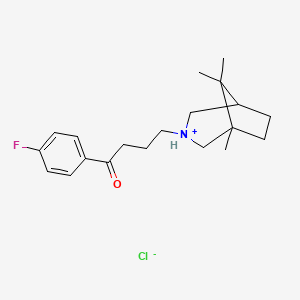
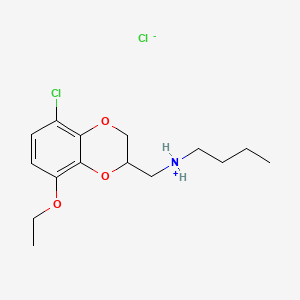
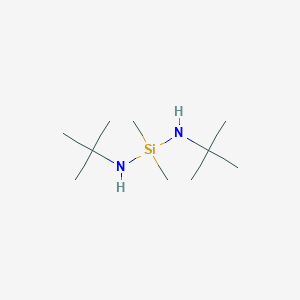
![4-(4-methoxyphenoxy)butyl-[2-[2-[4-(4-methoxyphenoxy)butylazaniumyl]ethyldisulfanyl]ethyl]azanium;dichloride](/img/structure/B15342320.png)

![2-(4-bromophenyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]-7-methyl-8H-imidazo[1,2-a]pyrimidin-5-one](/img/structure/B15342337.png)
